

3-Methyl-4-nitrobenzamide molecular structure and formula

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Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzamide

Cat. No.: B1581358

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An In-depth Technical Guide to 3-Methyl-4-nitrobenzamide

Abstract

This technical guide provides a comprehensive scientific overview of **3-Methyl-4-nitrobenzamide** (CAS No: 99584-85-7), a key chemical intermediate. The document delineates its molecular structure, chemical formula, and physicochemical properties, grounded in authoritative data. It further details a validated synthetic pathway, discusses its reactivity based on its structural characteristics, and outlines its applications, particularly in the context of pharmaceutical research and development. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Molecular Identity and Structure

3-Methyl-4-nitrobenzamide is an aromatic organic compound featuring a benzamide core substituted with both a methyl and a nitro group. The precise arrangement of these functional groups dictates its chemical behavior and synthetic utility.

Chemical Formula and Physicochemical Properties

The fundamental properties of **3-Methyl-4-nitrobenzamide** are summarized below, providing a quantitative basis for its identification and handling.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O ₃	PubChem[1]
Molecular Weight	180.16 g/mol	PubChem[1]
CAS Number	99584-85-7	ChemicalBook[2], Sinfoo Biotech[3]
Appearance	Solid (form may vary)	N/A
Solubility	Soluble in alcohol, slightly soluble in hot water.	ChemicalBook[2]

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for research and regulatory compliance. The standardized names and identifiers for **3-Methyl-4-nitrobenzamide** are essential for database searches and procurement.

Identifier Type	Identifier	Source
IUPAC Name	3-methyl-4-nitrobenzamide	PubChem[1]
InChI	InChI=1S/C8H8N2O3/c1-5-4-6(8(9)11)2-3-7(5)10(12)13/h2-4H,1H3,(H2,9,11)	PubChem[1]
InChIKey	BCAAGQMIPKPDDX-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	CC1=C(C=CC(=C1)C(=O)N)--INVALID-LINK--[O-]	PubChem[1]
PubChem CID	595900	PubChem[1]

Molecular Structure and Key Features

The molecular architecture of **3-Methyl-4-nitrobenzamide** consists of a central benzene ring with three substituents. Understanding the interplay of these groups is key to predicting its reactivity.

- **Benzamide Group (-CONH₂):** Located at position 1, this primary amide group is a key site for chemical modification and contributes to the molecule's polarity.
- **Methyl Group (-CH₃):** Positioned at carbon 3, this electron-donating group slightly activates the aromatic ring towards electrophilic substitution.
- **Nitro Group (-NO₂):** Positioned at carbon 4, this strongly electron-withdrawing group deactivates the ring and directs incoming electrophiles. Its presence is crucial for many of the compound's applications as a synthetic intermediate.

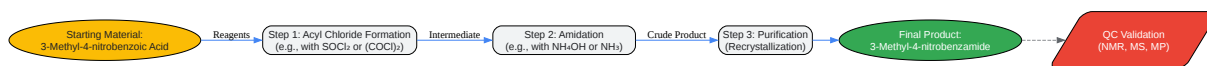
Caption: 2D structure of **3-Methyl-4-nitrobenzamide**.

Synthesis and Reactivity

3-Methyl-4-nitrobenzamide is not typically found in nature and must be synthesized. Its primary value lies in its role as an intermediate, where its functional groups can be sequentially modified to build more complex molecules.^[2]

Synthetic Pathway Overview

A common and logical route to **3-Methyl-4-nitrobenzamide** starts from 3-Methyl-4-nitrobenzoic acid. This precursor is a valuable fine chemical itself, often synthesized via the oxidation of 2,4-dimethylnitrobenzene.^{[4][5][6]} The carboxylic acid is then converted to the primary amide. The overall process can be visualized as a two-stage workflow.



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Caption: General workflow for synthesis and validation.

Experimental Protocol: Amidation of 3-Methyl-4-nitrobenzoic Acid

This protocol describes a representative method for converting the parent carboxylic acid to the target benzamide. This process involves the activation of the carboxylic acid, typically by forming an acyl chloride, followed by reaction with an ammonia source.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all institutional safety guidelines.

Materials:

- 3-Methyl-4-nitrobenzoic acid (1 eq.)
- Thionyl chloride (SOCl_2 , ~1.5 eq.)
- Toluene (anhydrous)
- Ammonium hydroxide (NH_4OH , 28-30% solution, excess)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Acyl Chloride Formation:
 - In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (for HCl and SO_2), suspend 3-Methyl-4-nitrobenzoic acid in anhydrous toluene.
 - Add thionyl chloride dropwise at room temperature with stirring.
 - Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

- Cool the mixture to room temperature and remove the excess toluene and thionyl chloride under reduced pressure. The resulting crude 3-methyl-4-nitrobenzoyl chloride is used directly in the next step.
- Amidation:
 - Dissolve the crude acyl chloride in a minimal amount of an inert solvent like DCM.
 - Cool the solution in an ice bath to 0°C.
 - Slowly add the acyl chloride solution dropwise to a stirred, cooled beaker of excess concentrated ammonium hydroxide. A precipitate will form immediately.
 - Stir the resulting slurry vigorously for 30-60 minutes, allowing it to slowly warm to room temperature.
- Workup and Purification:
 - Filter the solid precipitate and wash thoroughly with cold water to remove excess ammonia and ammonium salts.
 - Air-dry the crude product.
 - For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
 - Dry the purified crystals under vacuum.
- Validation:
 - Confirm the identity and purity of the final product by obtaining its melting point and recording spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to compare against reference spectra.

Applications in Research and Drug Development

The primary utility of **3-Methyl-4-nitrobenzamide** lies in its role as a versatile building block for more complex molecules. Its distinct functional groups allow for selective chemical

transformations.

Role as a Synthetic Intermediate

The nitro group is a particularly useful functional handle. It can be readily reduced to an amine group (-NH₂), yielding 4-amino-3-methylbenzamide. This resulting aniline derivative is a common precursor in the synthesis of various heterocyclic systems and other pharmacologically relevant scaffolds. This transformation is foundational in creating diverse chemical libraries for drug screening. The precursor, 3-Methyl-4-nitrobenzoic acid, is a noted intermediate in the synthesis of the antihypertensive drug telmisartan and certain anti-inflammatory agents.[\[4\]](#)[\[5\]](#)[\[7\]](#)

Potential Biological Activity

While **3-Methyl-4-nitrobenzamide** itself is not a known therapeutic agent, derivatives of the core 3-methyl-4-nitrobenzoate structure have been investigated for biological activity. A 2025 study explored a series of these derivatives as potential antifungal drug candidates, with some compounds showing promising activity against *Candida* strains.[\[8\]](#) This highlights the potential of the molecular scaffold as a starting point for developing new therapeutic agents.

Safety, Handling, and Storage

Proper handling of **3-Methyl-4-nitrobenzamide** is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate personal protective equipment (PPE) and handling procedures.

Hazard Identification

According to the Globally Harmonized System (GHS), **3-Methyl-4-nitrobenzamide** is associated with the following hazards:

- H319: Causes serious eye irritation.[\[1\]](#)
- H301: Toxic if swallowed.[\[9\]](#)
- H315: Causes skin irritation.[\[9\]](#)
- H335: May cause respiratory irritation.[\[9\]](#)

GHS Pictogram:

- Warning[1]

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[10]
- Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[10] Prevent dust generation and dispersion.[12]
- Storage: Store in a cool, dark, and dry place.[12] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[11][12]

First Aid Measures:

- Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[10][12]
- Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10][12]
- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
- Ingestion: Rinse mouth. If swallowed, call a poison center or doctor if you feel unwell.[10]

Conclusion

3-Methyl-4-nitrobenzamide is a well-defined organic compound whose value is primarily realized in its application as a synthetic intermediate. Its molecular structure, characterized by the strategically placed amide, methyl, and nitro groups, provides a versatile platform for constructing more elaborate molecules of interest to the pharmaceutical and fine chemical

industries. A thorough understanding of its properties, synthesis, and safe handling protocols is crucial for any researcher or organization intending to utilize this compound in their development pipeline.

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